5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid
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Description
The compound “5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid” is a complex organic molecule. It is composed of several functional groups, including a tert-butoxycarbonyl group, an azetidin-3-yl group, a fluoren-9-ylmethoxy carbonyl group, and a furan-3-carboxylic acid group .
Synthesis Analysis
The synthesis of this compound could involve several steps, each introducing a different functional group. The tert-butoxycarbonyl group could be introduced using tert-butyl chloroformate in the presence of a base . The fluoren-9-ylmethoxy carbonyl group could be introduced using 9H-fluoren-9-ylmethanol and a suitable activating agent . The exact synthesis route would depend on the desired stereochemistry and the sensitivity of the functional groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The azetidin-3-yl group would introduce a four-membered ring into the structure, while the furan-3-carboxylic acid group would introduce a five-membered ring. The fluoren-9-yl group is a polycyclic aromatic hydrocarbon, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The azetidin-3-yl group could undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoren-9-yl group could make the compound relatively non-polar, while the carboxylic acid group could contribute to its solubility in polar solvents .Mechanism of Action
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O7/c1-18-25(27(33)34)13-20(38-18)16-32(19-14-31(15-19)28(35)39-30(2,3)4)29(36)37-17-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26/h5-13,19,26H,14-17H2,1-4H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKBHDCBEWWPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CN(C2)C(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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